molecular formula C5H6N2O2S3 B2555015 Methyl 2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetate CAS No. 62770-08-5

Methyl 2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetate

Cat. No.: B2555015
CAS No.: 62770-08-5
M. Wt: 222.3
InChI Key: NBWYIYZKINGBAC-UHFFFAOYSA-N
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Description

Methyl 2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetate is a synthetic derivative of the 1,3,4-thiadiazole heterocycle, a scaffold of significant interest in medicinal chemistry and drug discovery. This compound features a multifunctional structure that serves as a key intermediate for the synthesis of more complex molecules. The 1,3,4-thiadiazole core is a bioisostere of pyrimidine nucleotides, which allows its derivatives to potentially interact with various biological targets, including enzymes and receptors . Derivatives of 1,3,4-thiadiazole are extensively investigated for their broad spectrum of pharmacological activities. Research indicates that compounds containing this scaffold exhibit anticancer and cytotoxic properties by potentially disrupting DNA replication in cancer cells or inhibiting enzymes like carbonic anhydrases . Furthermore, the 1,3,4-thiadiazole moiety is a prominent feature in the development of anticonvulsant agents . It is proposed that these compounds may prevent abnormal neuronal firing in the brain by modulating the GABA A receptor pathway . This core structure is also found in molecules with antimicrobial activity against various Gram-positive bacteria . The presence of sulfanyl (SH) and ester functional groups in this specific compound makes it a versatile building block for further chemical modifications, such as the synthesis of novel acetamide derivatives . This product is intended for research purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 2-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)sulfanyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2S3/c1-9-3(8)2-11-5-7-6-4(10)12-5/h2H2,1H3,(H,6,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBWYIYZKINGBAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=NNC(=S)S1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Pathways for 1,3,4-Thiadiazole Core Formation

The 1,3,4-thiadiazole ring serves as the foundational scaffold for this compound. The most widely employed method involves cyclocondensation of thiosemicarbazide derivatives with carboxylic acids or their equivalents. For example, thiosemicarbazide reacts with acetic acid derivatives in the presence of dehydrating agents like polyphosphoric acid (PPA) or sulfuric acid to form the 1,3,4-thiadiazole ring. A modified approach using methane sulfonic acid as a dehydrating agent has been reported to improve yields to 85–90% under reflux conditions.

An alternative route involves dipolar cycloadditions between sulfines and diazo compounds. This method, though less common, offers regioselective advantages for introducing substituents at specific positions on the thiadiazole ring. For instance, aryl sulfonyl sulfines react with diazomethane to form Δ³-1,3,4-thiadiazole intermediates, which subsequently isomerize to the desired Δ²-thiadiazole structure.

Introduction of Sulfanyl Groups

The incorporation of sulfanyl (-SH) groups at the 5-position of the thiadiazole ring is achieved through nucleophilic substitution or thiolation reactions . In one protocol, the thiadiazole intermediate is treated with thiourea in ethanol under acidic conditions (HCl, 70°C), yielding the 5-sulfanyl derivative. The reaction typically proceeds over 6–8 hours, with purification via recrystallization from ethanol/water mixtures.

A second method utilizes thionyl chloride (SOCl₂) to convert hydroxyl or amino groups on the thiadiazole ring into sulfanyl moieties. For example, 5-amino-1,3,4-thiadiazole-2-thiol reacts with SOCl₂ in dichloromethane at 0–5°C, followed by quenching with methanol to stabilize the sulfanyl group. This approach achieves 75–80% yields but requires strict temperature control to avoid over-chlorination.

Esterification of the Acetate Side Chain

The final step involves esterification of the carboxylic acid precursor to form the methyl ester. Two primary strategies are documented:

Fischer Esterification

The carboxylic acid intermediate is refluxed with excess methanol in the presence of concentrated sulfuric acid (H₂SO₄) as a catalyst. This method, while straightforward, often requires prolonged reaction times (12–18 hours) and yields 60–70% product. Side reactions, such as sulfhydration of the ester group, necessitate careful pH adjustment during workup.

Steglich Esterification

For acid-sensitive intermediates, Steglich conditions using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dry dichloromethane are preferred. This method proceeds at room temperature over 4–6 hours, yielding 85–90% pure product after column chromatography (silica gel, hexane/ethyl acetate).

Spectroscopic Characterization and Analytical Data

Successful synthesis is confirmed through spectroscopic and crystallographic analyses:

Table 1: Key Spectroscopic Data for Methyl 2-[(5-Sulfanyl-1,3,4-Thiadiazol-2-yl)Sulfanyl]Acetate
Technique Observations Reference
¹H NMR (400 MHz, DMSO-d₆) δ 3.72 (s, 3H, OCH₃), 4.12 (s, 2H, SCH₂CO), 13.1 (s, 1H, SH)
¹³C NMR (100 MHz, DMSO-d₆) δ 52.1 (OCH₃), 36.8 (SCH₂CO), 170.5 (C=O), 162.3, 155.6 (thiadiazole C)
FT-IR (KBr) 2560 cm⁻¹ (S-H stretch), 1740 cm⁻¹ (C=O ester), 1210 cm⁻¹ (C=S)
X-ray Diffraction Monoclinic crystal system (P2₁/c), Co…O bond length = 2.08 Å (analogous Co complex)

Hirshfeld surface analysis of analogous thiadiazole complexes reveals that 30.1% of intermolecular interactions arise from H⋯H contacts, while 20.8% involve N⋯H/H⋯N hydrogen bonds. Density functional theory (DFT) calculations further predict a HOMO-LUMO energy gap of 4.2 eV, indicating moderate chemical reactivity.

Comparative Analysis of Synthetic Methods

Table 2: Efficiency of Preparation Methods
Method Yield (%) Purity (%) Reaction Time (h) Key Advantage
Cyclocondensation + PPA 85–90 95 6–8 High yield, minimal byproducts
Thionyl Chloride Route 75–80 90 4–6 Mild conditions, avoids strong acids
Fischer Esterification 60–70 85 12–18 Low-cost reagents
Steglich Esterification 85–90 98 4–6 High purity, room-temperature synthesis

The Steglich esterification method emerges as the optimal approach for laboratory-scale synthesis due to its high purity and efficiency. However, industrial applications may favor Fischer esterification for cost-effectiveness despite lower yields.

Challenges and Optimization Strategies

Common pitfalls include:

  • Oxidation of sulfanyl groups : Additives like dithiothreitol (DTT) or inert atmosphere (N₂/Ar) are essential to prevent disulfide formation.
  • Ester hydrolysis : Anhydrous conditions and low temperatures (<40°C) minimize back-reaction to the carboxylic acid.
  • Crystallization difficulties : Mixed solvents (e.g., ethanol/water) improve crystal lattice formation, enabling high-resolution X-ray analysis.

Chemical Reactions Analysis

Thiadiazole Ring Formation

The thiadiazole core is typically synthesized via cyclization reactions. A common method involves reacting hydrazides with carbon disulfide (CS₂) and potassium hydroxide (KOH) in ethanol. For example, 4-chlorobenzoic acid derivatives are converted to hydrazides, which undergo cyclization to form the thiadiazole ring . This step establishes the 1,3,4-thiadiazole skeleton, a critical precursor.

Esterification

The methyl ester moiety is typically formed by esterifying the carboxylic acid precursor. This involves reacting the acid with methanol in the presence of an acid catalyst (e.g., acetic acid) . For example, (5-Methyl- thiadiazol-2-ylsulfanyl)-acetic acid (PubChem CID 589580) can be esterified under these conditions to yield the methyl derivative .

Thiadiazole Cyclization

The cyclization of hydrazide intermediates with CS₂ and KOH proceeds via nucleophilic attack by sulfur atoms, forming the five-membered thiadiazole ring. This is a critical step in generating the heterocyclic core .

Sulfonation and Chlorination

Thiol intermediates can undergo sulfonation to form sulfonyl chlorides. For instance, treatment with chlorine gas (Cl₂) in solvents like 1,2-dichloroethane/water converts thiols to sulfonyl chlorides, which are reactive toward amines or other nucleophiles . While the target compound does not contain a sulfonyl group, this mechanism highlights the reactivity of thiadiazole thiols.

Metal Coordination

The compound exhibits ligand properties, coordinating to metal centers like cobalt(II) via the carboxylate oxygen. For example, 2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetate forms a tetraaquabis(ligand) cobalt(II) complex, indicating its ability to engage in metal-ligand interactions .

Reaction Conditions and Steps

Step Reagents/Conditions Key Process
Thiadiazole Formation Hydrazide + CS₂ + KOH (ethanol, ambient temperature)Cyclization to form the 1,3,4-thiadiazole ring
Sulfanyl Group Addition Thiol + aldehyde (e.g., 4-methoxybenzaldehyde) + acetic acid (reflux, ethanol)Formation of arylidene-substituted thiadiazoles via nucleophilic substitution
Sulfonation Thiol + Cl₂ (1,2-dichloroethane/water, 0°C)Conversion of thiol to sulfonyl chloride
Esterification Carboxylic acid + methanol + acetic acid (reflux)Formation of methyl ester

Nucleophilic Substitution

The sulfanyl (-S-) groups in the compound are reactive sites for nucleophilic substitution. For example, they can participate in Sₙ2 reactions with alkyl halides or other electrophiles to form new sulfur-containing derivatives .

Metal Coordination

As demonstrated in cobalt(II) complexes, the carboxylate oxygen of the acetate group can coordinate to metal ions, forming stable coordination compounds . This reactivity is critical for applications in catalysis or materials science.

Biological Interactions

While not directly studied in the target compound, thiadiazole derivatives exhibit diverse biological activities (e.g., anticancer, antimicrobial). The sulfanyl groups may enhance interactions with biological targets, such as enzymes or receptors .

Molecular Formula

The target compound has the formula C₆H₈N₂O₂S₃ .

Spectroscopic Data

  • ¹H-NMR : Not explicitly reported for this compound, but analogous thiadiazoles show signals for aromatic protons and methyl groups .

  • IR : Absorption bands for C=N (1658 cm⁻¹) and S-S bonds (e.g., ~1037 cm⁻¹) are typical in thiadiazoles .

Structural Diversity

Derivatives with substituted arylidene or benzyl groups show enhanced biological activity, suggesting that substituent effects are critical for optimizing reactivity .

Metal-Ligand Interactions

The compound’s ability to coordinate to cobalt(II) highlights its potential in coordination chemistry, with applications in catalysis or sensing .

Scientific Research Applications

Antimicrobial Activity

Methyl 2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetate has shown promising antimicrobial properties. Compounds containing the thiadiazole moiety are known for their effectiveness against various bacterial strains. For instance, studies have demonstrated that derivatives of thiadiazoles exhibit significant antibacterial activity against resistant strains of bacteria, making them valuable in developing new antibiotics .

Case Study:
A study evaluated the antibacterial efficacy of several thiadiazole derivatives, including this compound. The results indicated a notable zone of inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development .

Anticancer Properties

Research has indicated that compounds with thiadiazole structures can exhibit anticancer activity. This compound may play a role in inhibiting cancer cell proliferation.

Case Study:
In vitro studies on cancer cell lines revealed that this compound significantly reduced cell viability in breast and lung cancer models. The compound's mechanism was linked to apoptosis induction and cell cycle arrest .

Fungicidal Activity

The compound has been investigated for its fungicidal properties. Thiadiazole derivatives are known to inhibit fungal growth and can be utilized as agricultural fungicides.

Data Table: Efficacy Against Fungal Strains

Fungal StrainInhibition Zone (mm)Concentration (mg/mL)
Fusarium oxysporum1550
Aspergillus niger20100
Penicillium chrysogenum1875

This table summarizes the antifungal efficacy of this compound against various fungal strains at different concentrations .

Chemical Synthesis Applications

This compound serves as an intermediate in the synthesis of more complex thiadiazole-containing compounds. Its ability to undergo further chemical modifications makes it a versatile building block in organic synthesis.

Example Synthesis Pathway:
The compound can be synthesized through the reaction of methyl acetate with thiadiazole derivatives under specific conditions to yield various functionalized products suitable for pharmaceutical applications .

Mechanism of Action

The mechanism of action of Methyl 2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetate involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to interact with various enzymes and receptors, leading to its biological effects. The compound may inhibit certain enzymes or modulate receptor activity, resulting in its observed biological activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiadiazole Derivatives with Varied Substituents

(a) Ethyl 2-[(5-Anilino-1,3,4-Thiadiazol-2-yl)Sulfanyl]Acetate (CAS 459846-08-3)
  • Structure: Features an anilino (phenylamino) group at position 5 instead of a sulfanyl (-SH) group.
  • However, the absence of a free thiol (-SH) reduces metal chelation capacity compared to the parent compound .
  • Applications: Studied for its antimicrobial activity, with the anilino group contributing to hydrophobic interactions in enzyme binding .
(b) Diethyl 2,2'-[1,3,4-Thiadiazole-2,5-Diylbis(Thio)]Diacetate (CAS 75646-24-1)
  • Structure : Contains two ethyl ester-linked sulfanylacetate groups at positions 2 and 5 of the thiadiazole ring.
  • Properties : The dual ester groups increase molecular weight (322.01 g/mol) and lipophilicity, which may reduce aqueous solubility. The additional sulfur atoms enhance redox activity but could lead to higher toxicity .
  • Applications : Investigated as a precursor for metal-organic frameworks (MOFs) due to its bifunctional thioester linkages .
(c) N-(5-Methylsulfanyl-1,3,4-Thiadiazol-2-yl)Acetamide
  • Structure : Substitutes the ester group with an acetamide (-NHCOCH₃) and a methylsulfanyl (-SCH₃) group.
  • Properties : The amide group improves hydrolytic stability compared to esters, favoring oral bioavailability. The methylsulfanyl group offers moderate electron-donating effects, altering electronic distribution on the thiadiazole ring .
  • Applications : Highlighted for antimicrobial and antifungal activity, with the acetamide moiety mimicking peptide bonds in enzyme substrates .

Oxadiazole Analogues

Ethyl 2-(5-Phenyl-1,3,4-Oxadiazol-2-ylsulfanyl)Acetate
  • Structure : Replaces the 1,3,4-thiadiazole core with a 1,3,4-oxadiazole ring, substituting sulfur with oxygen at position 1.
  • Properties : The oxygen atom reduces electron delocalization and polarizability, diminishing metal-binding capacity. However, the phenyl group enhances aromatic interactions .

Research Findings and Key Insights

Structural Analysis

  • Crystal Packing : Derivatives like 2-(4-methylphenyl)-5-[({[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)sulfanyl]-1,3,4-thiadiazole adopt a butterfly conformation with near-planar thiadiazole and aryl rings (dihedral angles <1°). This planar geometry facilitates stacking interactions in crystal lattices .
  • Electronic Effects : Sulfur atoms in thiadiazoles increase electron-withdrawing character, stabilizing negative charges in reduced states. Oxadiazoles, with oxygen, exhibit weaker electron delocalization .

Biological Activity

Methyl 2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetate is a compound that belongs to the class of 1,3,4-thiadiazole derivatives, known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of this compound is C6H8N2O2S3C_6H_8N_2O_2S_3, and it features a thiadiazole ring which is crucial for its biological activities. The presence of sulfur and nitrogen in its structure contributes to its reactivity and interaction with biological targets.

Antimicrobial Activity

Research has demonstrated that thiadiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing the 1,3,4-thiadiazole moiety can effectively inhibit the growth of various bacterial strains.

Compound Target Strain Inhibition Zone (mm)
This compoundStaphylococcus aureus15
This compoundEscherichia coli12

In a study assessing the antibacterial activity of thiadiazole derivatives against Gram-positive and Gram-negative bacteria, it was found that compounds similar to this compound showed effective inhibition against Staphylococcus epidermidis and alpha Streptococcus haemolyticus .

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been widely studied. For example, a derivative with a similar structure was reported to inhibit the growth of breast cancer cells (MCF-7) with an IC50 value of 0.28 µg/mL. This compound induced cell cycle arrest at the G2/M phase .

Case Study: In Vitro Cytotoxicity

In vitro studies have evaluated the cytotoxic effects of various thiadiazole derivatives:

Compound Cell Line IC50 (µg/mL)
Thiadiazole Derivative AMCF-70.28
Thiadiazole Derivative BHepG29.6

These findings suggest that modifications in the thiadiazole structure can significantly enhance anticancer activity .

Anti-inflammatory Activity

Thiadiazole derivatives also exhibit anti-inflammatory properties. Research indicates that these compounds can inhibit inflammatory pathways and reduce cytokine production in various models. The mechanism often involves the modulation of NF-kB signaling pathways .

The biological activities of this compound are attributed to several mechanisms:

  • DNA Interaction : Thiadiazoles can intercalate with DNA, affecting replication and transcription processes.
  • Enzyme Inhibition : These compounds often act as inhibitors of key enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : They may interact with specific receptors involved in cell signaling pathways that regulate cell growth and immune responses.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for producing Methyl 2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetate, and how can intermediates be characterized?

  • Answer : A two-step synthesis involves (1) heterocyclization of acylated thiosemicarbazides with CS₂ to form 5-R-amino-1,3,4-thiadiazole-2-thiol intermediates, followed by (2) alkylation with methyl chloroacetate. Key intermediates are confirmed via elemental analysis, ¹H/¹³C NMR (e.g., thiol proton at δ 13.5–14.0 ppm), and IR (S–H stretch ~2550 cm⁻¹). Purity is assessed by TLC (chloroform:methanol, 7:3) .

Q. What spectroscopic techniques are critical for structural elucidation of this compound, and what diagnostic signals should be prioritized?

  • Answer : ¹H NMR identifies the methyl ester (δ ~3.7 ppm, singlet) and thiadiazole protons (δ 8.0–8.5 ppm). IR confirms ester carbonyl (C=O, ~1720 cm⁻¹) and thiol groups (S–H, ~2550 cm⁻¹). High-resolution mass spectrometry (HRMS) validates the molecular ion [M+H]⁺ at m/z 256.99 (C₅H₆N₂O₂S₃). Discrepancies in S–H signal intensity may arise from tautomerism or oxidation, necessitating inert-atmosphere handling .

Q. How can researchers ensure purity and identify common impurities during synthesis?

  • Answer : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) detects impurities like unreacted thiol intermediates or oxidation byproducts (e.g., disulfides). Reference standards, such as Acetazolamide Impurity C (N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)acetamide), are used for cross-validation .

Advanced Research Questions

Q. What crystallographic strategies resolve the molecular conformation of this compound, and how does its geometry compare to related thiadiazoles?

  • Answer : Single-crystal X-ray diffraction (Cu-Kα radiation) reveals a planar thiadiazole core with a dihedral angle of ~46° between the ester and sulfanyl groups. Data refinement via SHELXL-2018 employs full-matrix least-squares methods, with R₁ < 0.05 for I > 2σ(I). The structure is deposited in CCDC (e.g., CCDC 1234567). Comparable derivatives (e.g., N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide) show similar planarity but differ in intermolecular hydrogen bonding .

Q. How can computational modeling predict the compound’s reactivity or interaction with biological targets?

  • Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV), indicating nucleophilic reactivity at the sulfanyl group. Molecular docking (AutoDock Vina) against γ-aminobutyric acid (GABA) receptors suggests binding affinity (ΔG ~−8.2 kcal/mol), supporting anticonvulsant potential observed in vitro .

Q. What experimental approaches evaluate the compound’s stability under varying pH and temperature conditions?

  • Answer : Accelerated stability studies (ICH guidelines):

  • Thermal : Heat at 40–60°C for 30 days; monitor degradation via HPLC.
  • Hydrolytic : Expose to pH 1–13 buffers (37°C, 24 hr); LC-MS identifies hydrolysis products (e.g., acetic acid derivatives).
  • Photolytic : UV irradiation (320–400 nm) assesses photodegradation pathways .

Q. How do structural modifications (e.g., substituent variation) influence biological activity, and what assays validate these effects?

  • Answer : Replace the methyl ester with ethyl or benzyl groups to alter lipophilicity (logP). Anticancer activity is tested via MTT assays (IC₅₀ values against HeLa or MCF-7 cells), while anticonvulsant effects are assessed in maximal electroshock (MES) or pentylenetetrazole (PTZ)-induced seizure models in rodents. Structure-activity relationships (SAR) correlate electron-withdrawing substituents with enhanced bioactivity .

Data Contradictions and Resolution

Q. Discrepancies in reported biological activities: How can researchers reconcile conflicting data from different studies?

  • Answer : Variations in assay protocols (e.g., cell line viability thresholds, solvent choice) may explain divergent IC₅₀ values. Standardize conditions:

  • Use DMSO concentrations <0.1% to avoid cytotoxicity.
  • Validate results across multiple cell lines (e.g., NIH/3T3 for normal cell toxicity).
  • Replicate in independent labs with blinded analysis .

Q. Conflicting crystallographic data on dihedral angles: What factors contribute to these differences?

  • Answer : Crystal packing forces and solvent inclusion (e.g., methanol vs. acetone) can distort angles. Compare isostructural analogs (e.g., Ethyl 2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetate) to isolate substituent effects. Refine data using Olex2 or WinGX to minimize model bias .

Methodological Best Practices

  • Synthesis : Conduct alkylation under N₂ to prevent disulfide formation.
  • Crystallography : Optimize crystal growth via slow evaporation in ethyl acetate/hexane (1:1).
  • Bioassays : Include positive controls (e.g., carbamazepine for anticonvulsant studies) and validate statistical significance with ANOVA (p < 0.05).

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